molecular formula C9H9NO2S B2617181 2-(hydroxymethyl)-4H-1,4-benzothiazin-3-one CAS No. 139331-61-6

2-(hydroxymethyl)-4H-1,4-benzothiazin-3-one

Cat. No. B2617181
M. Wt: 195.24
InChI Key: MYBJJGCAGSHVJV-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the class of compounds it belongs to and its relevance in various fields such as medicine, industry, or research .


Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions, and steps involved in the synthesis .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including bond lengths, bond angles, and conformation. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and safe handling procedures of the compound .

Future Directions

This involves discussing potential applications and areas of future research for the compound .

properties

IUPAC Name

2-(hydroxymethyl)-4H-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c11-5-8-9(12)10-6-3-1-2-4-7(6)13-8/h1-4,8,11H,5H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBJJGCAGSHVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(hydroxymethyl)-4H-1,4-benzothiazin-3-one

Synthesis routes and methods

Procedure details

To a suspension of 3.0 g of 2-ethoxycarbonyl-2H-1,4-benzothiazin-3(4H)-one in ethanol (50 ml) was added portionwise 0.95 g of sodium borohydride with stirring at room temperature. After stirring for 2 hours, the mixture was diluted with water, made acidic with acetic acid, and extracted with ether. The ether layer was washed with water, dried (MgSO4), and then concentrated under reduced pressure. The residue was washed with hexane to obtain 1.25 g (50.8%) of 2-hydroxymethyl-2H-1,4-benzothiazin-3(4H)-one as crystals. Recrystallization from ethyl acetate gave prisms, m.p. 156°-157° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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